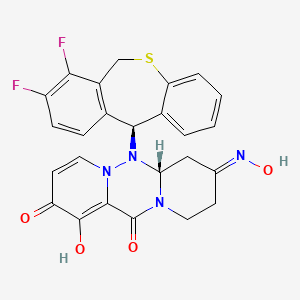

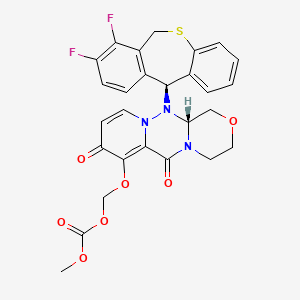

Cap-dependent endonuclease-IN-13

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C25H20F2N4O4S |

|---|---|

Molekulargewicht |

510.5 g/mol |

IUPAC-Name |

(3R,5E)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-hydroxyimino-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione |

InChI |

InChI=1S/C25H20F2N4O4S/c26-17-6-5-14-16(21(17)27)12-36-19-4-2-1-3-15(19)22(14)31-20-11-13(28-35)7-9-29(20)25(34)23-24(33)18(32)8-10-30(23)31/h1-6,8,10,20,22,33,35H,7,9,11-12H2/b28-13+/t20-,22+/m1/s1 |

InChI-Schlüssel |

XIIKIJUUWZWCQC-MUUYWFLDSA-N |

Isomerische SMILES |

C\1CN2[C@@H](C/C1=N/O)N(N3C=CC(=O)C(=C3C2=O)O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |

Kanonische SMILES |

C1CN2C(CC1=NO)N(N3C=CC(=O)C(=C3C2=O)O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-depth Technical Guide: Cap-dependent Endonuclease-IN-13

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action of Cap-dependent Endonuclease-IN-13

This compound is a potent and selective inhibitor of the influenza virus cap-dependent endonuclease (CEN). This enzyme is a critical component of the viral RNA polymerase complex, which is responsible for transcribing the viral genome into messenger RNA (mRNA) that can be translated by the host cell's machinery. The CEN initiates this process through a unique "cap-snatching" mechanism. It cleaves the 5' cap structure, along with a short string of nucleotides, from host cell pre-mRNAs. These capped fragments are then used as primers to initiate the transcription of viral mRNAs.

By specifically targeting and inhibiting the endonuclease activity of the PA subunit of the influenza virus polymerase, this compound effectively blocks this cap-snatching process. This cessation of viral mRNA synthesis ultimately halts viral replication. The high degree of conservation of the CEN active site among different influenza A virus strains suggests that inhibitors like this compound could have broad-spectrum activity.

Identification: this compound is identified as compound I-1 in patent WO2021180147A1, filed by Beijing Kawin Technology Share-Holding Co., Ltd.[1][2][3][4][5][6][7][8][9][10]

Quantitative Data

Currently, specific quantitative data such as IC50 and EC50 values for this compound (compound I-1) are primarily contained within patent documents and have not been widely published in peer-reviewed literature. The data presented here is based on representative assays for cap-dependent endonuclease inhibitors.

| Data Point | Description | Representative Value Range |

| IC50 (Enzymatic Assay) | The half maximal inhibitory concentration against the purified cap-dependent endonuclease enzyme. | Low nanomolar (nM) to low micromolar (µM) |

| EC50 (Cell-based Assay) | The half maximal effective concentration in a cell-based influenza virus replication assay (e.g., plaque reduction assay). | Low nanomolar (nM) to low micromolar (µM) |

| CC50 (Cytotoxicity Assay) | The half maximal cytotoxic concentration against the host cells used in the antiviral assay. | Significantly higher than the EC50 value, indicating a favorable therapeutic index. |

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize cap-dependent endonuclease inhibitors like this compound.

Cap-Dependent Endonuclease Enzymatic Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay directly measures the enzymatic activity of the purified influenza virus cap-dependent endonuclease and the inhibitory effect of the compound.

Principle: A short, single-stranded RNA or DNA oligonucleotide substrate is synthesized with a fluorophore and a quencher molecule at opposite ends. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal (FRET). When the endonuclease cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Protocol:

-

Enzyme and Substrate Preparation:

-

Recombinantly express and purify the N-terminal domain of the influenza A virus PA subunit (PA-N), which contains the endonuclease active site.

-

Synthesize a custom oligonucleotide substrate (e.g., 15-20 bases) with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., TAMRA).

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MnCl2, 5 mM DTT).

-

In a 96-well or 384-well plate, add the reaction buffer, the FRET substrate (final concentration ~100-200 nM), and varying concentrations of this compound (dissolved in DMSO, final DMSO concentration ≤1%).

-

Initiate the reaction by adding the purified PA-N endonuclease (final concentration ~10-50 nM).

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-set to the excitation and emission wavelengths of the fluorophore.

-

Monitor the fluorescence intensity kinetically over a period of 30-60 minutes at regular intervals (e.g., every 30 seconds).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Antiviral Activity Assay (Plaque Reduction Assay)

This cell-based assay determines the concentration of the inhibitor required to reduce the number of viral plaques by 50%.

Protocol:

-

Cell Culture:

-

Culture Madin-Darby Canine Kidney (MDCK) cells in a suitable medium (e.g., DMEM with 10% FBS) to form a confluent monolayer in 6-well or 12-well plates.

-

-

Virus Infection:

-

Prepare serial dilutions of a stock of influenza A virus (e.g., H1N1 or H3N2) in infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin).

-

Wash the MDCK cell monolayers with phosphate-buffered saline (PBS) and infect with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 PFU/well).

-

Allow the virus to adsorb for 1 hour at 37°C.

-

-

Inhibitor Treatment:

-

During the adsorption period, prepare various concentrations of this compound in an overlay medium (e.g., 2X MEM with 1% agarose (B213101) and TPCK-trypsin).

-

After adsorption, remove the virus inoculum and overlay the cell monolayer with the inhibitor-containing overlay medium.

-

-

Plaque Development and Visualization:

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution to visualize and count the plaques.

-

-

Data Analysis:

-

Count the number of plaques for each inhibitor concentration.

-

Calculate the percentage of plaque reduction relative to the no-inhibitor control.

-

Plot the percentage of plaque reduction against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Cytotoxicity Assay (MTT Assay)

This assay is performed to ensure that the observed antiviral activity is not due to the inhibitor being toxic to the host cells.

Protocol:

-

Cell Culture:

-

Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer after the desired incubation period.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the different concentrations of the inhibitor to the cells and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Absorbance Reading:

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the CC50 value.

-

Visualizations

Caption: Mechanism of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cap-dependent | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. WO2021180147A1 - ä¸ç§æµæç æ¯æå¶å - Google Patents [patents.google.com]

- 5. US10633397B2 - Substituted polycyclic pyridone derivatives and prodrugs thereof - Google Patents [patents.google.com]

- 6. Products | DC Chemicals [dcchemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. å¯å ç§æ [kawin.com.cn]

- 9. Products | DC Chemicals [dcchemicals.com]

- 10. Company Profile_Kawin [kawin-bio.com]

Unveiling the Target: A Technical Guide to the Cap-Dependent Endonuclease Binding Site

Note: Extensive research did not yield specific public data for a compound designated "Cap-dependent endonuclease-IN-13." This is likely an internal, non-public identifier. This guide, therefore, provides an in-depth overview of the cap-dependent endonuclease target and utilizes the well-characterized inhibitor, Baloxavir (B560136) Acid, as a representative molecule to illustrate the binding site, mechanism of action, and relevant experimental methodologies.

The influenza virus cap-dependent endonuclease (CEN), a critical component of the viral RNA polymerase complex, represents a prime target for novel antiviral therapeutics. Its essential role in the "cap-snatching" process, which is necessary for the transcription of viral mRNA, makes it a key area of focus for drug development. This technical guide delves into the core aspects of the CEN target binding site, offering insights for researchers, scientists, and drug development professionals.

The Cap-Snatching Mechanism: A Vital Process for Viral Replication

The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[1] The cap-snatching process, a unique mechanism employed by the influenza virus, involves the cleavage of the 5' cap from host pre-mRNAs, which are then used as primers to initiate the transcription of viral mRNAs.[2] This process is orchestrated by the coordinated actions of the PB2 and PA subunits. The PB2 subunit is responsible for recognizing and binding to the 7-methylguanosine (B147621) (m7G) cap structure of the host mRNA.[1] The endonuclease activity, which cleaves the host mRNA 10-13 nucleotides downstream of the cap, resides within the N-terminal domain of the PA subunit (PAN).[3][4]

The active site of the PA endonuclease is characterized by the presence of a conserved histidine residue and a cluster of acidic amino acid residues that coordinate two divalent metal ions, typically manganese (Mn2+).[5][6] This two-metal-ion catalytic mechanism is a common feature among many nucleases.[5][6]

Inhibitor Binding and Mechanism of Action: The Case of Baloxavir Acid

Baloxavir marboxil is a prodrug that is rapidly metabolized to its active form, baloxavir acid.[1] Baloxavir acid potently inhibits the cap-dependent endonuclease activity of the PA subunit.[1] It achieves this by chelating the two manganese ions in the active site, effectively blocking the enzyme's catalytic function.[7] This inhibition prevents the cleavage of host mRNAs, thereby halting the production of viral mRNAs and suppressing viral replication.[2]

Structural studies have revealed the specific interactions between baloxavir acid and the PA endonuclease active site. The inhibitor forms van der Waals interactions with several key residues, including A20, Y24, K34, A37, and I38 in influenza A virus, and T20, F24, M34, N37, and I38 in influenza B virus.[1] Mutations in these residues, particularly at position I38, have been associated with reduced susceptibility to baloxavir.[7][8]

Quantitative Data for Baloxavir Acid

The following tables summarize key quantitative data for baloxavir acid, providing a benchmark for the evaluation of other cap-dependent endonuclease inhibitors.

| Parameter | Virus Type | Value | Assay | Reference |

| IC50 | Influenza A (H1N1) | 0.46 - 1.6 nM | Plaque Reduction Assay | --INVALID-LINK-- |

| IC50 | Influenza A (H3N2) | 0.59 - 1.3 nM | Plaque Reduction Assay | --INVALID-LINK-- |

| IC50 | Influenza B | 2.0 - 5.0 nM | Plaque Reduction Assay | --INVALID-LINK-- |

Table 1: In Vitro Antiviral Activity of Baloxavir Acid.

| Parameter | Value | Assay | Reference |

| IC50 (Endonuclease Inhibition) | 1.4 - 3.1 nM | FRET-based Enzymatic Assay | --INVALID-LINK-- |

Table 2: Enzymatic Inhibition by Baloxavir Acid.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cap-dependent endonuclease inhibitors. Below are outlines of key experimental protocols.

Plaque Reduction Assay

This cell-based assay is a gold standard for evaluating the antiviral activity of a compound.

Objective: To determine the concentration of an inhibitor that reduces the number of viral plaques by 50% (IC50).

Methodology:

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

-

Virus Infection: The cell monolayer is washed and then infected with a diluted influenza virus stock for 1 hour at 37°C.

-

Inhibitor Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with an agarose (B213101) medium containing various concentrations of the test compound.

-

Incubation: The plates are incubated at 37°C for 2-3 days to allow for plaque formation.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques at each inhibitor concentration is counted.

-

IC50 Calculation: The IC50 value is calculated by plotting the percentage of plaque reduction against the inhibitor concentration and fitting the data to a dose-response curve.

FRET-based Endonuclease Inhibition Assay

This is a biochemical assay used to directly measure the inhibition of the endonuclease enzymatic activity.

Objective: To determine the concentration of an inhibitor that inhibits the endonuclease activity by 50% (IC50).

Methodology:

-

Reagents:

-

Recombinant influenza virus PA-N terminal domain (endonuclease).

-

A fluorogenic substrate, typically a short RNA oligonucleotide labeled with a fluorescent reporter and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter through Förster Resonance Energy Transfer (FRET).

-

Assay buffer containing MnCl2.

-

-

Reaction Setup: The recombinant endonuclease is pre-incubated with varying concentrations of the inhibitor in the assay buffer.

-

Enzymatic Reaction: The FRET substrate is added to initiate the reaction. If the endonuclease is active, it will cleave the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

-

Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader.

-

IC50 Calculation: The rate of the enzymatic reaction is determined for each inhibitor concentration. The IC50 value is calculated by plotting the percent inhibition against the inhibitor concentration.

Visualizations

The following diagrams illustrate the cap-snatching mechanism and a typical experimental workflow for inhibitor testing.

Caption: The influenza virus cap-snatching mechanism.

Caption: A typical workflow for screening and identifying cap-dependent endonuclease inhibitors.

References

- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Activity of Cap-Dependent Endonuclease Inhibitors: A Technical Guide

Introduction

This technical guide provides an in-depth overview of the in vitro antiviral activity of cap-dependent endonuclease inhibitors, a promising class of antiviral agents. While this document is titled with the specific designation "Cap-dependent endonuclease-IN-13," publicly available scientific literature does not contain specific data for a compound with this exact name. Therefore, this guide will utilize data and protocols from well-characterized cap-dependent endonuclease inhibitors, such as baloxavir (B560136) marboxil and others, to provide a representative and detailed technical summary. The principles, assays, and mechanisms described herein are broadly applicable to novel compounds targeting the viral cap-dependent endonuclease.

The influenza virus cap-dependent endonuclease, a component of the viral RNA polymerase complex, is essential for viral replication. It cleaves the 5' cap from host pre-mRNAs to generate primers for the synthesis of viral mRNA, a process known as "cap-snatching".[1] Inhibition of this enzyme effectively blocks viral gene transcription and subsequent replication.[2] This guide is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of novel antiviral therapeutics.

Data Presentation: In Vitro Antiviral Activity

The in vitro antiviral potency of cap-dependent endonuclease inhibitors is typically quantified using various cell-based assays. Key parameters include the 50% effective concentration (EC50), the 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50 or IC50, provides an estimate of the compound's therapeutic window.

Below are tables summarizing the in vitro antiviral activity of representative cap-dependent endonuclease inhibitors against various influenza virus strains.

Table 1: In Vitro Antiviral Activity of Baloxavir Acid Against Influenza A and B Viruses

| Virus Strain | Lineage/Subtype | EC50 (nM) Range | Median IC50 (nM) | Reference |

| Influenza A | A(H1N1)pdm09 | 0.20 - 0.99 | 0.28 | [3][4] |

| Influenza A | A(H3N2) | - | 0.16 | [4] |

| Influenza B | B/Victoria | 4.01 - 11.26 | 3.42 | [3][4] |

| Influenza B | B/Yamagata | - | 2.43 | [4] |

Table 2: In Vitro Antiviral Activity of Other Cap-Dependent Endonuclease Inhibitors

| Compound | Virus | Cell Line | Assay Type | EC50/IC50 (µM) | Reference |

| Carbamoyl pyridone carboxylic acid (CAPCA)-1 | La Crosse virus (LACV) | Neuronal and non-neuronal cells | - | < 1 | [5][6] |

| Baloxavir Derivatives (e.g., II-2) | Influenza A (H1N1) | - | Endonuclease Inhibition | 1.46 (IC50) | [7] |

| Baloxavir Derivatives (e.g., III-8) | Influenza A (H1N1) | - | Endonuclease Inhibition | 6.86 (IC50) | [7] |

| Nanchangmycin | Influenza A virus | MDCK | - | Sub-µM ranges | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vitro antiviral activity. The following are representative protocols for key experiments cited in the literature.

Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in viral plaque formation.[3][4]

Materials:

-

Madin-Darby canine kidney (MDCK) cells

-

6-well plates

-

Influenza virus stock

-

Culture medium (e.g., DMEM)

-

Serial dilutions of the test compound (e.g., baloxavir acid)

-

Formalin

-

Crystal violet staining solution

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluency.

-

Inoculate the confluent cell monolayers with approximately 50 plaque-forming units (PFU) per well of the influenza virus.

-

Allow the virus to adsorb for 1 hour at 37°C.

-

Remove the virus inoculum.

-

Overlay the cells with a mixture of 0.8% agarose in culture medium containing serial dilutions of the test compound.

-

Incubate the plates for 3 days to allow for plaque formation.

-

Fix the cells with formalin and stain with crystal violet to visualize and count the plaques.

-

The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.[3]

Yield Reduction Assay

This assay measures the ability of a compound to reduce the amount of infectious virus produced in culture.[3]

Materials:

-

MDCK cells

-

96-well plates

-

Influenza virus stock (e.g., 100 TCID50/well)

-

Culture medium

-

Serial dilutions of the test compound

Procedure:

-

Seed MDCK cells in 96-well plates.

-

Infect the cells with the influenza virus at a multiplicity of infection (MOI) of, for example, 100 TCID50 per well.

-

Add serial dilutions of the test compound to the infected cells.

-

Incubate for 24 to 30 hours at 37°C.

-

Collect the culture supernatant.

-

Determine the virus titer in the supernatant using a standard method such as the TCID50 assay.

-

The EC90 value is calculated as the compound concentration that reduces the virus titer by 90% compared to the untreated virus control.[3]

Cytopathic Effect (CPE) Inhibition Assay

This assay assesses the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.[8]

Materials:

-

MDCK cells

-

96-well plates

-

Influenza virus stock

-

Culture medium

-

Serial dilutions of the test compound

-

Cell viability reagent (e.g., Cell Counting Kit-8)

Procedure:

-

Seed MDCK cells in 96-well plates.

-

Infect the cells with the influenza virus.

-

Add serial dilutions of the test compound to the infected cells.

-

Incubate for 48 hours.

-

Visually inspect the cells for CPE under a light microscope.

-

Quantify cell viability using a cell viability reagent.

-

The EC50 value is determined by fitting the curve of the percentage of CPE inhibition versus the compound concentration.[8]

Cap-Dependent Endonuclease Enzymatic Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the cap-dependent endonuclease.[9]

Materials:

-

Purified viral RNA polymerase complex

-

5' capped and radiolabeled RNA substrate (e.g., m7G32pppGm-labeled AlMV RNA 4)

-

Reaction buffer

-

Serial dilutions of the test compound

Procedure:

-

Incubate the purified polymerase complex with the test compound for a specified period.

-

Initiate the endonuclease reaction by adding the radiolabeled capped RNA substrate.

-

Incubate the reaction mixture for 60 minutes at 30°C.

-

Stop the reaction and analyze the cleavage products by gel electrophoresis and autoradiography.

-

The IC50 value is the concentration of the compound that inhibits the endonuclease activity by 50%.[9]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of cap-dependent endonuclease inhibitors and a typical experimental workflow for their evaluation.

Caption: Mechanism of action of a cap-dependent endonuclease inhibitor.

References

- 1. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]

- 9. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Selectivity of Cap-Dependent Endonuclease-IN-13 Against Influenza A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cap-dependent endonuclease-IN-13, a potent and selective inhibitor of the influenza A virus cap-dependent endonuclease (CEN). The document outlines the compound's mechanism of action, summarizes its quantitative inhibitory activity, and provides detailed methodologies for key experimental assays. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this promising antiviral candidate.

Introduction to Influenza A Cap-Dependent Endonuclease

Influenza A virus, a member of the Orthomyxoviridae family, poses a significant threat to global public health. Its ability to cause seasonal epidemics and occasional pandemics underscores the urgent need for novel antiviral therapeutics. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA), is essential for viral replication and transcription and represents a key target for antiviral drug development.

A critical process in influenza virus transcription is "cap-snatching," where the viral RdRp cleaves the 5' cap from host pre-mRNAs and uses it as a primer to synthesize viral mRNAs. This process is initiated by the PB2 subunit binding to the host mRNA cap, followed by cleavage of the host mRNA 10-13 nucleotides downstream by the endonuclease activity residing in the N-terminal domain of the PA subunit. This cap-dependent endonuclease (CEN) activity is a prime target for antiviral intervention as it is essential for the virus and absent in the host.

This compound: A Selective Inhibitor

This compound is a novel small molecule inhibitor that demonstrates potent and selective activity against the influenza A virus CEN. Information available from chemical suppliers indicates that this compound is under investigation for its potential in treating influenza A infections. The selectivity of this compound for influenza A suggests a specific interaction with the viral CEN that is not shared with the corresponding machinery of influenza B or other viruses, making it a valuable tool for studying the specific mechanisms of influenza A replication.

Mechanism of Action

This compound exerts its antiviral effect by directly inhibiting the endonuclease activity of the PA subunit of the influenza A virus RdRp. By binding to the active site of the CEN, it prevents the cleavage of host pre-mRNAs, thereby blocking the cap-snatching process. This cessation of viral mRNA synthesis ultimately halts viral replication. The precise binding mode and the specific amino acid interactions within the PA active site that confer its selectivity for influenza A are areas of ongoing research.

Quantitative Assessment of Inhibitory Activity

While specific quantitative data for this compound is primarily found within patent literature, the following table summarizes the expected data presentation for such a compound. The values provided are illustrative and based on typical data for potent CEN inhibitors.

| Parameter | Influenza A Strain | Cell Line | Value | Reference |

| IC50 (Enzymatic Assay) | Recombinant PA Subunit | - | e.g., < 10 nM | (Expected from Patent Data) |

| EC50 (Cell-based Assay) | A/H1N1 | MDCK | e.g., < 50 nM | (Expected from Patent Data) |

| EC50 (Cell-based Assay) | A/H3N2 | A549 | e.g., < 50 nM | (Expected from Patent Data) |

| CC50 (Cytotoxicity Assay) | - | MDCK | e.g., > 10 µM | (Expected from Patent Data) |

| CC50 (Cytotoxicity Assay) | - | A549 | e.g., > 10 µM | (Expected from Patent Data) |

| Selectivity Index (SI) | A/H1N1 | MDCK | e.g., > 200 | (Calculated: CC50/EC50) |

Table 1: Illustrative Quantitative Activity of a Potent CEN Inhibitor.

Detailed Experimental Protocols

The following sections describe standardized protocols for evaluating the efficacy and selectivity of cap-dependent endonuclease inhibitors like IN-13.

Cap-Dependent Endonuclease Enzymatic Assay

This assay directly measures the inhibitory effect of the compound on the cleavage activity of the viral endonuclease.

Methodology:

-

Expression and Purification of PA Subunit: The N-terminal domain of the influenza A PA subunit (amino acids 1-209) is expressed in E. coli and purified using affinity chromatography.

-

Fluorescently Labeled RNA Substrate: A short, single-stranded RNA oligonucleotide is synthesized with a fluorophore at the 5' end and a quencher at the 3' end.

-

Reaction Mixture: The purified PA endonuclease is incubated with the fluorescently labeled RNA substrate in a reaction buffer containing a divalent cation (e.g., Mn2+), which is essential for endonuclease activity.

-

Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

-

Incubation and Measurement: The reaction is incubated at 37°C, and the fluorescence intensity is measured over time. Cleavage of the substrate by the endonuclease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: The initial reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of the inhibitor required to reduce the number of viral plaques by 50% (EC50).

Methodology:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.

-

Virus Infection: The cell monolayers are infected with a known titer of influenza A virus for 1 hour at 37°C.

-

Inhibitor Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with agar (B569324) containing cell culture medium and serial dilutions of this compound.

-

Incubation: The plates are incubated at 37°C for 48-72 hours to allow for plaque formation.

-

Plaque Visualization: The cells are fixed with formaldehyde (B43269) and stained with crystal violet to visualize the plaques.

-

Data Analysis: The number of plaques in each well is counted, and the EC50 value is calculated by comparing the plaque numbers in treated wells to those in untreated control wells.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compound to host cells.

Methodology:

-

Cell Seeding: MDCK or A549 cells are seeded in 96-well plates.

-

Compound Addition: The cells are treated with serial dilutions of this compound and incubated for the same duration as the antiviral assay.

-

MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the CC50 value is determined.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the mechanism of action and experimental evaluation of this compound.

Caption: Mechanism of influenza A cap-snatching and inhibition by this compound.

Caption: Workflow for the cap-dependent endonuclease enzymatic inhibition assay.

Caption: Workflow for the plaque reduction assay to determine antiviral efficacy.

Conclusion

This compound represents a significant development in the search for novel anti-influenza A therapeutics. Its targeted inhibition of the viral cap-snatching mechanism, coupled with its high selectivity, positions it as a valuable lead compound for further preclinical and clinical investigation. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the continued evaluation of this and other CEN inhibitors, with the ultimate goal of developing effective treatments for influenza A infections. Further research into the structural basis of its selectivity and its in vivo efficacy will be crucial next steps in its development pathway.

An In-depth Technical Guide on the Core Pharmacokinetic Properties of Cap-dependent Endonuclease Inhibitors

Disclaimer: Information regarding the specific compound "Cap-dependent endonuclease-IN-13" is not available in the public domain. This guide utilizes the well-characterized cap-dependent endonuclease inhibitor, Baloxavir (B560136) Marboxil, and its active metabolite, Baloxavir acid, as a representative example to illustrate the pharmacokinetic properties of this class of antiviral agents.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of a leading cap-dependent endonuclease inhibitor.

Core Pharmacokinetic Data

The pharmacokinetic properties of Baloxavir acid, the active form of the prodrug Baloxavir Marboxil, have been extensively studied in healthy adults. The following tables summarize the key quantitative data.

Table 1: Pharmacokinetic Parameters of Baloxavir Acid in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~4 hours | [1][2][3] |

| Apparent Terminal Elimination Half-life (t½) | ~79.1 hours | [1][4] |

| Apparent Oral Clearance (CL/F) | 10.3 L/h | [1][4] |

| Apparent Volume of Distribution (Vd) | ~1180 L | [4][5] |

| Protein Binding | 92.9% - 93.9% | [1][4] |

| Blood-to-Plasma Ratio | 48.5% - 54.4% | [1][4] |

Table 2: Excretion of Baloxavir and its Metabolites

| Route of Excretion | Percentage of Administered Dose | Reference |

| Feces | ~80.1% | [1][4] |

| Urine | ~14.7% | [1][4] |

| Unchanged Baloxavir acid in Urine | 3.3% | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are representative protocols for key experiments.

1. In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This assay is fundamental in determining the potency of an antiviral compound.

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are cultured in a suitable medium, such as Eagle's Minimum Essential Medium (MEM), supplemented with fetal bovine serum (FBS) and antibiotics. Cells are seeded in 96-well plates to form a confluent monolayer.

-

Compound Preparation: The test compound (e.g., Baloxavir acid) is dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. A series of dilutions are then prepared in the cell culture medium.

-

Virus Infection: The MDCK cell monolayers are washed and then infected with a specific strain of influenza virus at a predetermined multiplicity of infection (MOI).

-

Compound Treatment: Immediately after infection, the prepared dilutions of the test compound are added to the corresponding wells. Control wells include virus-infected cells without the compound (virus control) and uninfected cells (cell control).

-

Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for the development of a cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).

-

Quantification of CPE: Cell viability is assessed using a colorimetric assay, such as the neutral red uptake assay or the MTT assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral CPE by 50%, is calculated by regression analysis of the dose-response curve.

2. In Vivo Pharmacokinetic Study in a Murine Model

Animal models are essential for understanding the in vivo behavior of a drug candidate.

-

Animal Model: BALB/c mice are commonly used for influenza research. The animals are housed under specific pathogen-free conditions.

-

Drug Administration: Baloxavir Marboxil is suspended in a suitable vehicle (e.g., a mixture of sterile water, polysorbate 80, and carboxymethyl cellulose) and administered orally to the mice via gavage at various dose levels (e.g., 0.5-50 mg/kg).[6]

-

Blood Sampling: At predetermined time points after drug administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples are collected from the mice, typically via retro-orbital bleeding or cardiac puncture, into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: The concentration of the active drug (Baloxavir acid) in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC (area under the curve), CL/F (apparent oral clearance), and t½ (elimination half-life).

Visualizations

Influenza Virus Replication and the Role of Cap-dependent Endonuclease

The following diagram illustrates the key steps in influenza virus replication and highlights the point of intervention for cap-dependent endonuclease inhibitors.

Caption: Influenza virus replication cycle and the inhibitory action of cap-dependent endonuclease inhibitors.

Experimental Workflow for In Vivo Pharmacokinetic Study

This diagram outlines the typical workflow for conducting a pharmacokinetic study in an animal model.

Caption: Workflow for a typical in vivo pharmacokinetic study.

References

- 1. fda.gov [fda.gov]

- 2. clinician.com [clinician.com]

- 3. Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Baloxavir Marboxil | C27H23F2N3O7S | CID 124081896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of Cap-dependent Endonuclease-IN-13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cap-dependent endonuclease-IN-13 is a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral mRNA transcription. As a compound of interest in antiviral research, a thorough understanding of its physicochemical properties, such as solubility and stability, is crucial for the design and interpretation of in vitro and in vivo studies, as well as for formulation development. This technical guide provides a summary of the available data for this compound and outlines standard experimental protocols for its characterization.

Core Compound Information

| Property | Value | Reference |

| Compound Name | This compound | N/A |

| Synonym | Compound I-1 | [1] |

| CAS Number | 2703046-60-8 | N/A |

| Molecular Formula | C25H20F2N4O4S | N/A |

| Molecular Weight | 510.51 g/mol | N/A |

Solubility and Stability Data

Quantitative Solubility Data

Quantitative solubility data for this compound in various solvents is not specified in publicly available documents. The determination of aqueous and organic solvent solubility is a critical step in the pre-formulation and formulation development of this compound. Researchers should perform their own solubility assessments using the protocols outlined below.

Stability Data

Limited stability data for this compound is available from supplier datasheets. This information provides guidance on storage conditions to maintain the integrity of the compound.

| Condition | Duration | Stability |

| Powder at -20°C | 2 years | Stable |

| In DMSO at 4°C | 2 weeks | Stable |

| In DMSO at -80°C | 6 months | Stable |

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of small molecule inhibitors like this compound.

Protocol 1: Thermodynamic (Equilibrium) Solubility Assay

This method determines the saturation solubility of a compound in a specific solvent at equilibrium.

1. Materials:

- This compound (solid powder)

- Selected aqueous buffers (e.g., Phosphate-Buffered Saline pH 7.4, citrate (B86180) buffer pH 5.0) and/or organic solvents (e.g., DMSO, Ethanol)

- Glass vials with screw caps

- Orbital shaker or rotator in a temperature-controlled incubator

- Centrifuge

- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

- Analytical balance

2. Procedure:

- Add an excess amount of solid this compound to a pre-determined volume of the test solvent in a glass vial. The presence of undissolved solid is necessary to ensure saturation.

- Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

- Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

- Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

- Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

- Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method with a standard curve.

- The determined concentration represents the thermodynamic solubility of the compound in the tested solvent.

Protocol 2: Kinetic Solubility Assay

This high-throughput method assesses the solubility of a compound from a concentrated stock solution upon dilution into an aqueous buffer, which is relevant for many in vitro assays.

1. Materials:

- This compound (10 mM stock solution in 100% DMSO)

- Aqueous buffer (e.g., PBS, pH 7.4)

- 96-well microplate (UV-transparent for spectrophotometric methods)

- Plate reader (nephelometer or spectrophotometer)

- Automated liquid handler (optional)

2. Procedure:

- Prepare a serial dilution of the 10 mM stock solution of this compound in DMSO in a 96-well plate.

- In a separate 96-well plate, add the aqueous buffer.

- Transfer a small volume of each DMSO stock concentration to the corresponding wells of the plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

- Mix the plate thoroughly and incubate at room temperature for a defined period (e.g., 1-2 hours).

- Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).

- The kinetic solubility is defined as the highest compound concentration that does not show a significant increase in turbidity or absorbance compared to the buffer-only control.

Protocol 3: Solution Stability Assessment

This protocol evaluates the chemical stability of this compound in a specific solvent over time.

1. Materials:

- This compound

- Solvent of interest (e.g., DMSO, cell culture medium)

- Temperature-controlled incubator

- HPLC system with a suitable column and detector

2. Procedure:

- Prepare a solution of this compound in the desired solvent at a known concentration.

- Divide the solution into several aliquots in sealed vials to be stored under specific conditions (e.g., -20°C, 4°C, room temperature, 37°C).

- At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition.

- Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

- Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0).

- The rate of degradation can be determined to establish the shelf-life of the solution under the tested conditions.

Signaling Pathway and Mechanism of Action

This compound targets the "cap-snatching" mechanism of the influenza virus. This process is essential for the virus to produce its own messenger RNA (mRNA) and subsequently, viral proteins. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex consisting of PA, PB1, and PB2 subunits, is responsible for this process.

Caption: Influenza virus cap-snatching mechanism and inhibition by CEN-IN-13.

Conclusion

This technical guide provides a consolidated overview of the known properties of this compound and standardized protocols for its further characterization. While a gap in publicly available quantitative solubility data exists, the provided methodologies will enable researchers to generate this critical information. The stability data and the understanding of its mechanism of action are foundational for the continued investigation of this promising antiviral candidate. It is recommended that all experimental work be conducted with appropriate controls and validated analytical methods to ensure data accuracy and reproducibility.

References

Preliminary Toxicity Profile of Cap-dependent Endonuclease-IN-13: A Data-Limited Assessment

Researchers, scientists, and drug development professionals are advised that a comprehensive preliminary toxicity profile for the investigational compound Cap-dependent endonuclease-IN-13 is not publicly available at this time. Information regarding this potent inhibitor of influenza A virus is primarily contained within patent documentation that is not accessible in full-text English translations, thereby precluding a detailed analysis of its preclinical safety.

Our extensive search has confirmed that this compound is identified as a promising anti-influenza agent targeting the viral cap-dependent endonuclease (CEN). This enzyme is crucial for the initiation of viral mRNA synthesis, making it a key target for antiviral drug development. The primary and recurring source of information for this specific compound is patent WO2021180147A1 .

Despite exhaustive searches of public patent databases and scientific literature, the detailed experimental data necessary to construct a thorough toxicity profile remains unavailable. This includes critical quantitative data, in-depth experimental methodologies, and associated signaling pathways.

Summary of Available Information

While a detailed toxicity profile is not possible, the following high-level information has been gathered:

| Attribute | Information |

| Compound Name | This compound |

| Mechanism of Action | Potent inhibitor of cap-dependent endonuclease (CEN) |

| Therapeutic Target | Influenza A virus |

| Primary Source | Patent WO2021180147A1 |

Limitations and Inability to Fulfill Core Requirements

The inability to access the full text of the source patent imposes significant limitations, preventing the fulfillment of the core requirements for a technical guide on the preliminary toxicity profile of this compound.

Data Presentation: No publicly available quantitative toxicity data, such as 50% cytotoxic concentration (CC50) or 50% lethal dose (LD50), could be located. Therefore, no data tables for comparison can be generated.

Experimental Protocols: Without access to the experimental sections of the patent, detailed methodologies for key experiments, including any in vitro or in vivo toxicity studies, cannot be provided.

Mandatory Visualization: The lack of information on signaling pathways or detailed experimental workflows makes it impossible to create the requested Graphviz diagrams. For illustrative purposes, a generic workflow for in vitro cytotoxicity testing is presented below. This diagram is a conceptual representation and does not reflect any specific experiment conducted on this compound.

Caption: A generalized workflow for in vitro cytotoxicity assessment.

The Inner Workings of a Viral Heist: An In-depth Technical Guide to the Influenza Virus Cap-Snatching Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cap-snatching mechanism employed by the influenza virus, a critical process for its transcription and a prime target for antiviral drug development. We will delve into the molecular players, the step-by-step process, and the key experimental methodologies used to investigate this intricate viral strategy.

Introduction: A Tale of Stolen Caps

Influenza viruses, with their segmented negative-sense RNA genomes, have evolved a unique mechanism to produce translatable messenger RNAs (mRNAs) within infected host cells. Unlike many other viruses, they do not possess their own machinery to synthesize the 5' cap structure (a 7-methylguanosine, m7G) essential for the initiation of translation by host ribosomes. Instead, they employ a "cap-snatching" strategy, cleaving the 5' ends of host pre-mRNAs and using these capped fragments as primers for the synthesis of their own viral mRNAs.[1][2] This act of molecular piracy is orchestrated by the viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of three subunits: Polymerase Acidic protein (PA), Polymerase Basic protein 1 (PB1), and Polymerase Basic protein 2 (PB2). Understanding the intricacies of this mechanism is paramount for the development of novel anti-influenza therapeutics.

The Cap-Snatching Machinery: A Triad of Viral Proteins

The influenza virus RdRp is a multi-functional enzyme complex where each subunit plays a distinct and coordinated role in the cap-snatching process.

-

Polymerase Basic 2 (PB2): The Cap-Binding Specialist: The N-terminal domain of the PB2 subunit contains a specialized cap-binding domain that specifically recognizes and binds to the m7G cap structure of host pre-mRNAs.[1][3][4][5][6] This initial recognition is the crucial first step that brings the host transcript into the clutches of the viral polymerase.

-

Polymerase Acidic (PA): The Endonuclease: The N-terminal domain of the PA subunit harbors the endonuclease activity responsible for cleaving the host pre-mRNA.[7][8][9][10] This cleavage occurs approximately 10-13 nucleotides downstream from the 5' cap, generating a short, capped RNA fragment that will serve as a primer.[1][7]

-

Polymerase Basic 1 (PB1): The Polymerase Engine: The PB1 subunit contains the core RNA-dependent RNA polymerase activity.[11] Once the capped primer is generated by PA, the 3' hydroxyl end of this primer is positioned within the PB1 active site to initiate the transcription of the viral RNA template.

The intricate interplay and conformational changes within this trimeric complex are essential for the seamless execution of the cap-snatching process.

The Step-by-Step Heist: A Molecular Walkthrough

The cap-snatching mechanism can be dissected into a series of coordinated molecular events:

-

Recruitment to Host Transcription Sites: The influenza virus RdRp localizes to the nucleus of the infected cell, where it associates with the host's RNA Polymerase II (Pol II) machinery. This association provides the viral polymerase with ready access to nascent, capped host pre-mRNAs.

-

Cap Binding: The PB2 subunit of the viral RdRp binds to the m7G cap of a nascent host pre-mRNA. This binding event is a critical determinant of substrate selection.

-

Positioning and Cleavage: Following cap binding, the host pre-mRNA is threaded into a channel within the viral polymerase complex. This positions the RNA for cleavage by the PA endonuclease domain, which cuts the phosphodiester backbone approximately 10-13 nucleotides downstream of the cap. The length of the cleaved fragment is thought to be determined by the fixed distance between the cap-binding site on PB2 and the endonuclease active site on PA.

-

Primer Translocation and Initiation: The newly generated 3' end of the capped RNA fragment is then translocated to the active site of the PB1 polymerase subunit. This capped fragment now acts as a primer, and the PB1 subunit begins to polymerize viral mRNA using the viral genomic RNA (vRNA) as a template.

-

Elongation and Termination: The PB1 subunit elongates the nascent viral mRNA. Transcription terminates at a specific polyuridine tract near the 5' end of the vRNA template, leading to the addition of a poly(A) tail to the viral mRNA through a "stuttering" mechanism.

This elegant and efficient process ensures that all influenza viral mRNAs are equipped with the necessary 5' cap and 3' poly(A) tail for successful translation by the host cell machinery.

Quantitative Insights into Cap-Snatching

The efficiency and specificity of the cap-snatching process are governed by the biochemical properties of the viral polymerase subunits. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinities of the PB2 Cap-Binding Domain

| Influenza Strain | Ligand | Method | Dissociation Constant (Kd) | Reference |

| Influenza A | m7GDP | ITC | 17 µM | [1] |

| Influenza A | GDP | ITC | 118 µM | [1] |

| Influenza B | m7GDP | ITC | 49 µM | [1] |

| Influenza B | GDP | ITC | 55 µM | [1] |

| Influenza A (H1N1) | m7GTP | ITC | 1.1 - 1.5 µM | [2] |

| Influenza A | m7GTP | SPR | 86 - 349 µM | [2] |

ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance

Table 2: Kinetic Parameters of the PA Endonuclease

| Polymerase Construct | Substrate | Km | kcat | Reference |

| PA/PB1/PB2 Trimer (Influenza A/PR8) | Fluorogenic RNA Substrate | 150 ± 11 nM | (1.4 ± 0.2) x 10-3 s-1 | [12][13][14] |

| PA-Nter (Influenza A) | uc-G20-2AP RNA | 2.4 µM | - | [7] |

Km: Michaelis constant; kcat: catalytic rate constant; PA-Nter: N-terminal domain of PA

Experimental Protocols for Studying Cap-Snatching

A variety of in vitro and cell-based assays are employed to dissect the cap-snatching mechanism. Below are detailed methodologies for three key experiments.

Recombinant Influenza Polymerase Expression and Purification

Objective: To produce and purify the recombinant influenza virus polymerase complex (PA, PB1, PB2) for in vitro assays.

Methodology:

-

Cloning: The cDNAs encoding the full-length PA, PB1, and PB2 subunits of the desired influenza virus strain are cloned into appropriate expression vectors (e.g., baculovirus or mammalian expression vectors). Often, an affinity tag (e.g., His-tag, FLAG-tag) is added to one of the subunits (e.g., PB2) to facilitate purification.[2][11][15][16][17][18]

-

Expression:

-

Baculovirus-Insect Cell System: Recombinant baculoviruses for each subunit are generated and used to co-infect insect cells (e.g., Sf9 or High Five cells). Cells are cultured for 48-72 hours to allow for protein expression.

-

Mammalian Cell System (e.g., HEK293T): The expression plasmids for the three subunits are co-transfected into HEK293T cells. Cells are harvested 48-72 hours post-transfection.[2][15][16][17]

-

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer containing a mild detergent (e.g., NP-40), protease inhibitors, and RNase inhibitors, and are lysed by sonication or douncing. The lysate is then clarified by centrifugation to remove cellular debris.

-

Affinity Chromatography: The clarified lysate is incubated with an affinity resin that binds to the tag on the polymerase subunit (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or anti-FLAG M2 affinity gel for FLAG-tagged proteins).

-

Washing: The resin is washed extensively with a wash buffer containing a moderate concentration of salt and a low concentration of a competing agent (e.g., imidazole (B134444) for His-tags) to remove non-specifically bound proteins.

-

Elution: The bound polymerase complex is eluted from the resin using a high concentration of the competing agent (e.g., high imidazole concentration or FLAG peptide).

-

Size-Exclusion Chromatography (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to separate the trimeric polymerase complex from aggregates and other contaminants.

-

Quality Control: The purity and integrity of the purified polymerase complex are assessed by SDS-PAGE and Coomassie blue staining or Western blotting. The concentration is determined using a protein assay (e.g., Bradford or BCA).

Cap-Binding Assay

Objective: To quantify the binding affinity of the PB2 cap-binding domain to various cap analogs.

Methodology (Isothermal Titration Calorimetry - ITC):

-

Protein and Ligand Preparation: Purified PB2 cap-binding domain (or the full polymerase complex) is dialyzed extensively against the ITC buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl). The cap analog ligand (e.g., m7GTP, m7GDP, GpppG) is dissolved in the same dialysis buffer.[1] All solutions are degassed before use.

-

ITC Instrument Setup: The ITC instrument (e.g., MicroCal iTC200) is thoroughly cleaned and equilibrated with the ITC buffer.

-

Sample Loading: The protein solution (typically in the µM range) is loaded into the sample cell of the calorimeter. The ligand solution (typically 10-20 fold higher concentration than the protein) is loaded into the injection syringe.[1]

-

Titration: A series of small, precise injections of the ligand solution are made into the protein solution in the sample cell, with a defined time interval between injections to allow the system to return to thermal equilibrium. The heat change associated with each injection is measured.

-

Data Acquisition: The raw data, consisting of a series of heat spikes corresponding to each injection, is recorded.

-

Data Analysis: The area under each heat spike is integrated to determine the heat change per injection. These values are then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

Endonuclease Cleavage Assay

Objective: To measure the endonuclease activity of the PA subunit and to screen for potential inhibitors.

Methodology (Fluorescence-Based Assay):

-

Substrate Preparation: A short, single-stranded RNA or DNA oligonucleotide substrate containing a fluorophore and a quencher at opposite ends is synthesized. The sequence is designed to be a substrate for the PA endonuclease.

-

Reaction Setup: The assay is performed in a microplate format. Each well contains the reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT, 1 mM MnCl2), the purified influenza polymerase or PA subunit, and the test compound (for inhibitor screening) or vehicle control.[12][14][19]

-

Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate to each well.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorescence plate reader. Cleavage of the substrate by the endonuclease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: The initial rate of the reaction is calculated from the linear phase of the fluorescence increase. For inhibitor screening, the percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the compound. For kinetic analysis, the initial rates are measured at different substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km and kcat values.[12][13][14]

Methodology (Gel-Based Assay):

-

Substrate Preparation: A single-stranded RNA or DNA substrate is radiolabeled at the 5' end using [γ-32P]ATP and T4 polynucleotide kinase.[15][20][21][22][23]

-

Reaction Setup: The reaction mixture, containing the reaction buffer, purified polymerase or PA subunit, and the radiolabeled substrate, is assembled. For inhibitor studies, the compound is pre-incubated with the enzyme before adding the substrate.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and formamide.

-

Gel Electrophoresis: The reaction products are resolved on a denaturing polyacrylamide gel.

-

Visualization and Quantification: The gel is exposed to a phosphor screen, and the radiolabeled substrate and cleavage products are visualized and quantified using a phosphorimager. The percentage of cleavage is calculated.[9][24][25]

In Vitro Transcription Assay

Objective: To measure the ability of the influenza polymerase to use a capped primer to transcribe a viral RNA template.

Methodology:

-

Template and Primer Preparation: A short, single-stranded RNA oligonucleotide representing a portion of a viral RNA segment (vRNA template) is synthesized. A short, capped RNA oligonucleotide (e.g., 10-15 nucleotides) is also synthesized or obtained commercially.

-

Reaction Setup: The reaction mixture is assembled in a tube and contains the reaction buffer (including MgCl2 and MnCl2), the purified influenza polymerase complex, the vRNA template, the capped RNA primer, and a mixture of ribonucleoside triphosphates (rNTPs), one of which is radiolabeled (e.g., [α-32P]GTP).[26][27][28][29]

-

Incubation: The reaction is incubated at 30-37°C for a specified time to allow for transcription.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing EDTA and formamide.

-

Gel Electrophoresis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis.

-

Visualization and Quantification: The gel is exposed to a phosphor screen, and the radiolabeled full-length and prematurely terminated transcripts are visualized and quantified. The efficiency of transcription can be assessed by the amount of product formed.

Conclusion and Future Directions

The cap-snatching mechanism of the influenza virus is a fascinating example of viral evolution and a critical process for viral replication. The detailed understanding of the roles of the PA, PB1, and PB2 subunits, and the step-by-step molecular events, has paved the way for the development of novel antiviral drugs that specifically target this process. Continued research, employing the sophisticated experimental techniques outlined in this guide, will undoubtedly uncover further subtleties of this viral heist and provide new avenues for therapeutic intervention against this persistent global health threat. Future efforts will likely focus on high-resolution structural studies of the entire cap-snatching complex in different functional states, as well as the development of more potent and broad-spectrum inhibitors that can overcome the challenge of viral resistance.

References

- 1. The Crystal Structure of the PB2 Cap-binding Domain of Influenza B Virus Reveals a Novel Cap Recognition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. The cap-binding site of influenza virus protein PB2 as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Endonuclease substrate selectivity characterized with full-length PA of influenza A virus polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of PA-N terminal domain of Influenza A polymerase reveals sequence specific RNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sinobiological.com [sinobiological.com]

- 11. Structural insight into the essential PB1–PB2 subunit contact of the influenza virus RNA polymerase | The EMBO Journal [link.springer.com]

- 12. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors | PLOS One [journals.plos.org]

- 15. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. office2.jmbfs.org [office2.jmbfs.org]

- 17. mdpi.com [mdpi.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors | PLOS One [journals.plos.org]

- 20. Protocol for 5' End Labeling RNA | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. vectorlabs.com [vectorlabs.com]

- 22. vectorlabs.com [vectorlabs.com]

- 23. RNA radiolabeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]

- 25. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Recombinant Influenza A Viruses with Enhanced Levels of PB1 and PA Viral Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 27. biorxiv.org [biorxiv.org]

- 28. Redirecting [linkinghub.elsevier.com]

- 29. researchgate.net [researchgate.net]

The Cutting Edge of Antiviral Development: A Technical Guide to Novel Cap-Dependent Endonuclease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant influenza strains necessitates the continuous development of novel antiviral therapeutics. A particularly promising target is the cap-dependent endonuclease (CEN), an essential enzyme for influenza virus replication. This technical guide provides an in-depth overview of the development of novel CEN inhibitors, detailing their mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical pathways and workflows.

The Mechanism of Action: Disrupting the "Cap-Snatching" Process

Influenza virus, an RNA virus, relies on the host cell's machinery to translate its genetic information into proteins. To achieve this, the virus utilizes a "cap-snatching" mechanism. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA), is central to this process. The PB2 subunit binds to the 5' cap of host pre-mRNAs, and the endonuclease domain located in the PA subunit then cleaves the host mRNA a short distance downstream. This capped fragment serves as a primer for the synthesis of viral mRNA by the PB1 subunit.[1][2][3]

Cap-dependent endonuclease inhibitors are a class of antiviral drugs that specifically target the endonuclease activity of the PA subunit.[4] By binding to the active site of the endonuclease, these inhibitors prevent the cleavage of host mRNA, thereby depriving the virus of the necessary primers for viral mRNA synthesis. This effectively halts viral gene transcription and subsequent replication.[1] Baloxavir (B560136) marboxil, a prodrug of the active baloxavir acid, is a prime example of a CEN inhibitor that has demonstrated clinical efficacy against both influenza A and B viruses.[5][6][7]

Below is a diagram illustrating the influenza virus cap-snatching mechanism and the inhibitory action of CEN inhibitors.

Caption: Influenza virus cap-snatching mechanism and the point of inhibition by CEN inhibitors.

Quantitative Data on Novel CEN Inhibitors

The potency of novel CEN inhibitors is typically quantified by their 50% inhibitory concentration (IC50) in enzymatic assays and their 50% effective concentration (EC50) in cell-based antiviral assays. The following tables summarize the reported in vitro activities of several novel CEN inhibitors against various influenza virus strains.

Table 1: In Vitro Antiviral Activity (EC50) of Novel CEN Inhibitors

| Compound | Virus Strain | Cell Line | EC50 (nM) | Reference |

| Baloxavir acid | A/H1N1pdm09 | MDCK | 0.28 | [5] |

| A/H3N2 | MDCK | 0.16 | [5] | |

| B/Victoria | MDCK | 3.42 | [5] | |

| B/Yamagata | MDCK | 2.43 | [5] | |

| ATV2301 | H1N1 | MDCK | 1.88 | [8] |

| H3N2 | MDCK | 4.77 | [8] | |

| ADC189 | H1N1, H3N2, Flu B, Avian Influenza | Various | Comparable to baloxavir marboxil | [9] |

Table 2: In Vitro Endonuclease Inhibitory Activity (IC50) of Baloxavir Derivatives

| Compound | IC50 (µM) | Reference |

| Baloxavir | 7.45 | [10] |

| Compound I-1 | 18.74 | [10] |

| Compound I-2 | 26.78 | [10] |

| Compound I-3 | 30.45 | [10] |

| Compound I-4 | 3.29 | [10] |

| Compound II-2 | 1.46 | [10] |

| Compound III-8 | 6.86 | [10] |

Experimental Protocols

The discovery and characterization of novel CEN inhibitors rely on a series of robust in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.

Cap-Dependent Endonuclease (CEN) Enzymatic Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the influenza virus CEN.

Materials:

-

Recombinant influenza virus PA subunit (or the N-terminal domain)

-

Fluorescently labeled short capped RNA substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.8, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT, 0.05% Tween 20)[11]

-

Test compounds

-

Stop solution (e.g., EDTA)

-

Microplate reader or gel electrophoresis system

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a microplate, add the recombinant PA subunit to each well.

-

Add the diluted test compounds or vehicle control (e.g., DMSO) to the wells and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescently labeled capped RNA substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 1 hour).[11]

-

Stop the reaction by adding the stop solution.

-

Analyze the cleavage product. This can be done by measuring the fluorescence intensity in a microplate reader (for FRET-based assays) or by separating the cleaved and uncleaved RNA fragments using gel electrophoresis and quantifying the band intensities.[12]

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable equation.

Plaque Reduction Assay

This cell-based assay determines the ability of a compound to inhibit the replication of infectious virus particles.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus stock

-

Cell culture medium (e.g., DMEM)

-

Semi-solid overlay (e.g., Avicel or agarose)

-

Test compounds

-

Crystal violet staining solution

Procedure:

-

Seed MDCK cells in 6-well or 12-well plates and grow to a confluent monolayer.[1][13]

-

Prepare serial dilutions of the influenza virus stock in serum-free medium.

-

Wash the cell monolayers with PBS and infect with the diluted virus for 1 hour at 37°C.[1][13]

-

During the infection period, prepare the semi-solid overlay containing serial dilutions of the test compound.

-

After infection, remove the virus inoculum and wash the cells.

-

Add the semi-solid overlay containing the test compound to each well.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.[1]

-

Fix the cells with a fixative solution (e.g., 10% formalin).

-

Remove the overlay and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the untreated control.

-

Determine the EC50 value from the dose-response curve.

MTT Assay for Antiviral Activity and Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and can be adapted to measure the cytopathic effect (CPE) of a virus and the protective effect of an antiviral compound.

Materials:

-

MDCK cells

-

Influenza virus stock

-

Cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plates

-

Microplate reader

Procedure:

Antiviral Assay (CPE Reduction):

-

Seed MDCK cells in a 96-well plate and incubate overnight.[14]

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Pre-treat the cells with the diluted compounds for a short period.

-

Infect the cells with a pre-determined titer of influenza virus (that causes significant CPE). Include uninfected and untreated virus-infected controls.

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.[14]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

-

Add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell protection for each compound concentration relative to the virus-infected control.

-

Determine the EC50 value.

Cytotoxicity Assay:

-

Seed MDCK cells in a 96-well plate and incubate overnight.

-

Add serial dilutions of the test compounds to the cells (without virus).

-

Incubate for the same duration as the antiviral assay.

-

Perform the MTT assay as described above (steps 6-8).

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.

-

Determine the 50% cytotoxic concentration (CC50).

The Selectivity Index (SI), calculated as CC50/EC50, is a crucial parameter to evaluate the therapeutic potential of a compound. A higher SI value indicates a more promising safety profile.[14]

Visualizing the Development Workflow

The development of novel CEN inhibitors follows a structured workflow, from initial screening to preclinical evaluation.

Caption: A generalized workflow for the discovery and development of novel CEN inhibitors.

Conclusion and Future Directions